6-溴吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

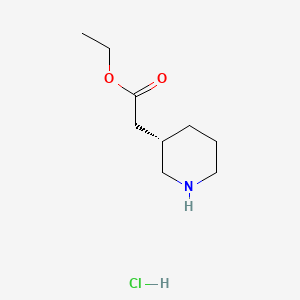

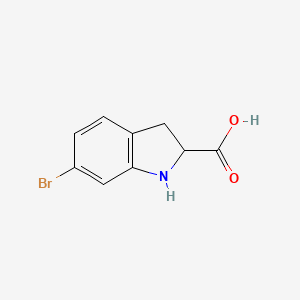

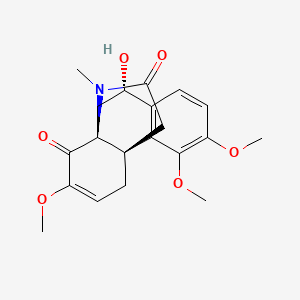

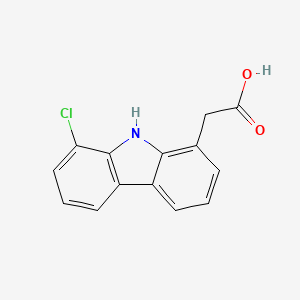

6-Bromoindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H6BrNO2 and a molecular weight of 240.05 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds like 6-Bromochromone-2-carboxylic acid has been achieved through a microwave-assisted process . The reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time were varied to optimize the reaction .Molecular Structure Analysis

The molecular structure of 6-Bromoindoline-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2ccc(Br)cc2[nH]1 . Chemical Reactions Analysis

Carboxylic acids like 6-Bromoindoline-2-carboxylic acid can undergo a variety of reactions. They can be deprotonated to form carboxylate salts, which can then react with electrophiles . They can also undergo addition reactions with nucleophiles at the carbonyl group .Physical And Chemical Properties Analysis

6-Bromoindoline-2-carboxylic acid is a solid substance . It has a molecular weight of 240.05 . The melting point of a similar compound, 6-Bromoindole-2-carboxylic Acid, is 224 °C .科学研究应用

溴吲哚生物碱的合成

6-溴吲哚-2-羧酸在溴吲哚生物碱的合成中起着关键作用,特别是从布朗尼亚藻中提取。一个顺序的一锅法溴化-芳构化-溴化过程将N-羧甲氧基吲哚转化为N-羧甲氧基-2,3,5-三溴吲哚,通过分离中间体溴吲哚和溴吲哚,促进了天然产物的全合成 (Suárez-Castillo et al., 2006)。

从L-苯丙氨酸的手性合成

该化合物作为各种具有生物活性的天然产物的亚结构。通过硝化、溴化和分子内环化从L-苯丙氨酸合成它,突显了它在产生具有高对映选择性的生物相关分子方面的重要性,由于该过程的可扩展性、便利性和经济性,展示了其在工业应用中的潜力 (Liu, Qian, & Chen, 2010)。

钯催化的无保护溴吲哚羧酸化合物的羰基化反应

成功地进行了对无保护溴吲哚的钯催化羰基化反应,包括6-溴吲哚-2-羧酸的衍生物。该过程高效地产生各种吲哚羧酸衍生物,表明其在合成中枢神经系统活性苯丙胺衍生物方面的重要作用,并展示了一种无需保护基直接合成复杂分子的方法,简化了生产过程 (Kumar et al., 2004)。

羧酸的光敏保护基

基于溴化羟基喹啉的新型光敏保护基对羧酸显示出增强的多光子诱导光解敏感性,使其在体内具有用途。其优越的溶解性和低荧光增强了其作为生物信使的遮蔽基的实用性,展示了其在生物研究和在特定环境中控制释放活性分子方面的潜力 (Fedoryak & Dore, 2002)。

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJZZFYVMWJPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoindoline-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

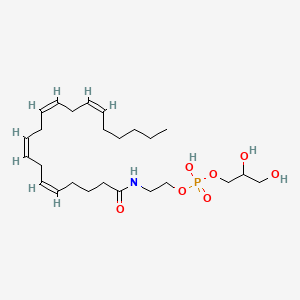

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

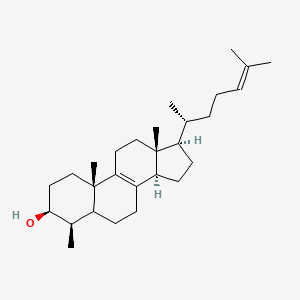

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

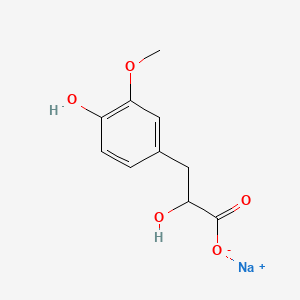

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)